molecular formula C19H18N4O4S B2886406 Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate CAS No. 896330-95-3

Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate

Cat. No. B2886406
CAS RN: 896330-95-3
M. Wt: 398.44
InChI Key: DDZGMJYUEOXGGJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and any notable physical characteristics .


Synthesis Analysis

Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

Molecular structure analysis would involve examining the compound’s molecular geometry, bond lengths and angles, and any functional groups present .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. What types of reactions does it undergo? What products are formed? What are the reaction conditions ?


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties .

Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

This study outlines the synthesis and characterization of new compounds with quinazoline structures, which have been screened for their antibacterial and antifungal activities against various microorganisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. The research demonstrates the potential application of these compounds in developing antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Hydrogen-Bonded Supramolecular Structures

Another research aspect focuses on the hydrogen-bonded supramolecular structures of certain benzoate derivatives. These structures vary in dimensionality from one-dimensional chains to three-dimensional frameworks based on different hydrogen bonding patterns. This study provides insights into the structural complexity and potential applications in material science and molecular engineering (Portilla, J., Mata, E. G., Nogueras, M., Cobo, J., Low, J. N., & Glidewell, C., 2007).

Synthesis of Ethyl 6‐Aryl‐4‐Oxo‐4,6‐Dihydro‐1(12)(13)H‐Pyrimido‐[2′,1′:4,5][1,3,5]Triazino[1,2‐A]‐Benzimidazole‐3‐Carboxylates

This research describes the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]-benzimidazole-3-carboxylates and explores their tautomerism through NMR spectroscopy. The study provides valuable information for the development of new compounds with potential pharmaceutical applications (Dolzhenko, A., Chui, W., & Dolzhenko, A., 2006).

New Routes to 1,3,4‐Oxadiazoles, 1,3,4‐Oxadiazolopyridines, and Pyridopyridazines

This research explores new synthetic routes to various heterocyclic compounds, including 1,3,4-oxadiazoles and pyridopyridazines, offering potential applications in developing novel materials or pharmaceuticals (Elnagdi, M. H., Ibrahim, N. S., Abdelrazek, F. M., & Erian, A. W., 1988).

A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-A] Pyridine-4-Carboxylate Derivatives

This study presents a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, further expanding the chemical toolbox available for drug discovery and material science (Mohamed, H. M., 2021).

Safety And Hazards

This would involve examining any known hazards associated with the compound, such as toxicity, flammability, or reactivity .

properties

IUPAC Name

ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-3-27-17(25)13-4-6-14(7-5-13)20-16(24)11-28-18-21-15-10-12(2)8-9-23(15)19(26)22-18/h4-10H,3,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZGMJYUEOXGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate

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